molecular formula C8H19NOS B13216171 tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone

tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B13216171
M. Wt: 177.31 g/mol
InChI Key: HFNSLNNUHNPSNZ-UHFFFAOYSA-N
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Description

tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone is a compound that features a tert-butyl group, an imino group, and a lambda6-sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of tert-butylamine with 2-methylpropyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl group, which can affect the reactivity of the compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C8H19NOS

Molecular Weight

177.31 g/mol

IUPAC Name

tert-butyl-imino-(2-methylpropyl)-oxo-λ6-sulfane

InChI

InChI=1S/C8H19NOS/c1-7(2)6-11(9,10)8(3,4)5/h7,9H,6H2,1-5H3

InChI Key

HFNSLNNUHNPSNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=N)(=O)C(C)(C)C

Origin of Product

United States

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